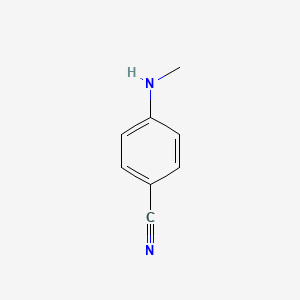

4-(Methylamino)benzonitrile

Description

Properties

IUPAC Name |

4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDXDYXIRZOEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449955 | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-62-9 | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylamino)benzonitrile CAS number 4714-62-9

An In-Depth Technical Guide to 4-(Methylamino)benzonitrile (CAS: 4714-62-9)

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry and materials science. Also known by synonyms such as 4-Cyano-N-methylaniline, this compound integrates a nucleophilic secondary amine and an electrophilic nitrile group onto an aromatic scaffold, creating a rich landscape for chemical transformations. This document elucidates the compound's fundamental physicochemical properties, outlines a representative synthetic pathway, details robust protocols for its analytical characterization, explores its chemical reactivity, and summarizes critical safety and handling procedures. The insights herein are designed to empower researchers in leveraging the unique attributes of this molecule for applications ranging from pharmaceutical intermediates to the development of novel materials.[1][2][3]

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow or brown powder.[1][4] Its structure, featuring a methylamino donor group and a cyano acceptor group in a para-configuration, is fundamental to its chemical behavior and photophysical properties.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with a methylamino group (-NHCH₃) and a nitrile group (-C≡N) at positions 1 and 4, respectively.

Sources

A Technical Guide to 4-(Methylamino)benzonitrile for Advanced Research

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(Methylamino)benzonitrile. It provides in-depth information on its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Molecular and Physicochemical Properties

This compound, also known as 4-Cyano-N-methylaniline, is a bifunctional aromatic compound featuring a nitrile group and a secondary amine. These functional groups make it a versatile building block in organic and medicinal chemistry.[1][2]

Molecular Formula: C₈H₈N₂[1][2][3][4]

Molecular Weight: 132.16 g/mol [1][2][3][4]

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 4714-62-9 | [1][2][3][5] |

| IUPAC Name | This compound | [1][3] |

| Appearance | White to light yellow or yellow to brown solid/crystal powder | [1][2] |

| Melting Point | 87-91 °C | [1] |

| Boiling Point | ~274 °C | [1][5] |

| Solubility | Soluble in methanol | [1][4][6] |

| pKa | 1.44 ± 0.12 (Predicted) | [1] |

Spectroscopic Profile for Structural Verification

Accurate identification of this compound is critical for ensuring the integrity of experimental results. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl (–CH₃) protons, a broad singlet for the amine (–NH) proton, and two doublets in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: Expected signals would include a peak for the methyl carbon, several peaks in the aromatic region (including quaternary carbons), and a characteristic signal for the nitrile carbon (–C≡N) typically found around 118-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N–H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

-

C≡N Stretch: A sharp, intense peak is expected around 2220-2230 cm⁻¹, which is a definitive marker for the nitrile group.

-

C–H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple peaks are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be observed at an m/z of approximately 132.16.[9] Fragmentation patterns would likely involve the loss of a methyl group or other characteristic cleavages.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through various methods, most commonly via the methylation of 4-aminobenzonitrile. The following protocol describes a representative N-methylation procedure.

Workflow: N-methylation of 4-Aminobenzonitrile

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminobenzonitrile (1 eq.), a suitable base such as potassium carbonate (2-3 eq.), and a polar aprotic solvent like acetone.

-

Reaction: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq.) dropwise to the stirred suspension.

-

Causality Note: The base is crucial for deprotonating the primary amine, rendering it nucleophilic enough to attack the electrophilic methylating agent. Acetone is a common solvent as it is inert under these conditions and effectively dissolves the reactants.

-

-

Heating and Monitoring: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure white to light yellow solid.

-

Self-Validation: The purity of the final product must be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference values.

-

Chemical Reactivity and Applications in Drug Development

The unique structure of this compound, with its electron-donating methylamino group and electron-withdrawing nitrile group, governs its reactivity and makes it a valuable intermediate. Benzonitrile derivatives are pivotal building blocks in synthesizing a wide array of pharmaceuticals.[10][11]

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative). These transformations are fundamental in creating more complex molecular scaffolds.[10][11]

-

Amine Group Reactions: The secondary amine can undergo acylation, alkylation, or be used in coupling reactions to build larger molecules.

-

Aromatic Ring Substitution: The electron-donating nature of the methylamino group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho positions.

This compound serves as a key intermediate for pharmaceuticals, particularly in the development of enzyme inhibitors and antitumor agents.[4][6][12][13] For instance, the benzonitrile scaffold is found in drugs targeting a wide spectrum of diseases.[11] While 4-(dimethylamino)benzonitrile is well-studied for its intramolecular charge transfer (ICT) properties and dual fluorescence, this compound's photochemical properties are also of interest in designing molecular probes and sensors.[14]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed or in contact with skin.[3] It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat. When handling the powder, a dust mask is recommended.

-

Storage: Store in a cool, dry place, protected from light.[5][6]

References

-

Guidechem. 4-(N-Methylamino)benzonitrile 4714-62-9 wiki.

-

CymitQuimica. This compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10964551, this compound.

-

Biosynth. 4-(N-Methylamino)benzonitrile | 4714-62-9.

-

ChemicalBook. 4-(N-Methylamino)benzonitrile | 4714-62-9.

-

ChemicalBook. 4-(N-Methylamino)benzonitrile CAS#: 4714-62-9.

-

ChemicalBook. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum.

-

Sigma-Aldrich. This compound 97%.

-

ChemicalBook. 4-(dimethylamino)benzonitrile(1197-19-9)ir1.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

NIST. Benzonitrile, 4-(dimethylamino)- Mass spectrum (electron ionization).

-

Wiley-VCH. Supporting Information.

-

ChemicalBook. 4-(N-Methylamino)benzonitrile(4714-62-9) 1H NMR spectrum.

-

SpectraBase. 4-(Methylsulfonylamino)benzonitrile - Optional[ATR-IR] - Spectrum.

-

NIST. Benzonitrile, 4-(dimethylamino)- IR Spectrum.

-

Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

-

ChemicalBook. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9.

-

PubChemLite. This compound (C8H8N2).

-

Thermo Fisher Scientific. This compound, 97% 25 g.

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.

-

Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

ResearchGate. Reaction of halostachine 3 a with benzonitrile 4 a.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(N-Methylamino)benzonitrile | 4714-62-9 [chemicalbook.com]

- 5. 4-(N-Methylamino)benzonitrile | 4714-62-9 | FM70142 [biosynth.com]

- 6. 4-(N-Methylamino)benzonitrile CAS#: 4714-62-9 [m.chemicalbook.com]

- 7. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-(N-Methylamino)benzonitrile(4714-62-9) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. brieflands.com [brieflands.com]

- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 14. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]

4-(Methylamino)benzonitrile solubility in methanol and other solvents

An In-depth Technical Guide to the Solubility of 4-(Methylamino)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 4714-62-9), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The document details the compound's physicochemical properties and explores its solubility profile, with a specific focus on methanol and other common laboratory solvents. We delve into the molecular characteristics governing its solubility, including polarity, hydrogen bonding capabilities, and the influence of its functional groups. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility. This work is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and process optimization.

Introduction: The Significance of this compound

This compound, also known as 4-Cyano-N-methylaniline, is an aromatic nitrile compound featuring a secondary amine and a nitrile group attached to a benzene ring.[4] Its molecular structure makes it a valuable building block in organic synthesis and a crucial intermediate in the development of pharmaceuticals.[1][2] The nitrile moiety is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability.[5]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. In drug development, poor solubility can severely hamper compound screening and lead optimization, making a thorough characterization of this property essential for success.[6] This guide provides the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a white to light yellow crystalline solid at ambient temperatures.[4] Its key properties are summarized in Table 1.

The molecule possesses both a hydrogen bond donor (the N-H group of the secondary amine) and two hydrogen bond acceptors (the nitrogen of the amine and the nitrogen of the nitrile group).[4] The nitrile group's strong dipole moment and the overall molecular polarity, combined with a non-polar benzene ring, result in a nuanced solubility behavior across different solvent classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4714-62-9 | [1][7] |

| Molecular Formula | C₈H₈N₂ | [4][8] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | White to light yellow/brown solid/crystal powder | [4][8] |

| Melting Point | 87-91 °C | [4][9] |

| Boiling Point | ~274 °C (Predicted) | [1][9][10] |

| Topological Polar Surface Area | 35.8 Ų | [4][7] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 |[4] |

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[11] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solubility in Methanol

Solubility in Other Solvents

Based on its molecular structure, a qualitative solubility profile can be predicted. These predictions, summarized in Table 2, should be confirmed experimentally for any critical application.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Slightly Soluble | Capable of H-bonding, but the non-polar benzene ring limits high solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, favorable H-bonding and dipole interactions are expected.[11] |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the nitrile group should promote solubility. |

| Acetonitrile | Polar Aprotic | Soluble | Structural similarity (presence of a nitrile group) and polarity suggest good solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions are likely. |

| Hexane | Non-polar | Insoluble | The compound's significant polarity is incompatible with non-polar solvents.[11] |

| Toluene | Non-polar (Aromatic)| Sparingly Soluble | π–π stacking interactions between the benzene rings may allow for some solubility. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a robust gravimetric method for determining the thermodynamic solubility of this compound.

Core Principle & Self-Validation

This protocol is based on creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the amount of dissolved solute in a known volume of the solvent. The protocol is self-validating; after determining the solubility, the purity and identity of the starting material and the recovered solid should be confirmed via melting point analysis and spectroscopy (e.g., ¹H NMR, IR) to ensure no degradation or polymorphism occurred during the experiment.[12][13]

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled agitator (e.g., a shaking incubator) set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant. This step can be accelerated by centrifugation.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent completely using a vacuum oven or a rotary evaporator at a temperature that does not cause the solute to sublime.

-

Quantification: Once the solute is completely dry, weigh the vial again. The difference between the final and initial mass of the vial is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dry solute in mg) / (Volume of supernatant in mL)

Factors Influencing Solubility: A Deeper Look

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.[11]

Caption: Factors governing compound solubility.

-

Functional Groups: The polar nitrile (-C≡N) group is a strong electron-withdrawing group and a hydrogen bond acceptor.[14][5] The methylamino (-NHCH₃) group is polar and acts as both a hydrogen bond donor and acceptor. These groups enhance solubility in polar solvents.

-

Aromatic Ring: The benzene ring is non-polar and contributes to hydrophobic character. This limits solubility in highly polar solvents like water but can promote solubility in aromatic solvents like toluene through π-π interactions.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Supplying thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces in the solvent.[11] This principle is the basis for purification by recrystallization.[15]

Conclusion

This compound exhibits good solubility in polar solvents, particularly methanol, owing to its polar functional groups that facilitate strong solute-solvent interactions. Its solubility is expected to be limited in non-polar solvents due to the significant mismatch in polarity. This guide has provided the theoretical framework to understand this behavior and a practical, robust protocol for its quantitative determination. For professionals in drug development and chemical synthesis, a precise understanding and experimental validation of solubility are non-negotiable for achieving reproducible and scalable results.

References

-

This compound | C8H8N2 | CID 10964551. PubChem, National Institutes of Health. [Link]

-

Factors affecting solubility. GeeksforGeeks. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution. PubMed. [Link]

-

Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. DiVA portal. [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). ResearchGate. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

-

Organic Chemistry Lab: Recrystallization. YouTube. [Link]

-

Acid Base Behavior Of Nitriles. Bluefield Esports. [Link]

-

Nitrile. Wikipedia. [Link]

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

Sources

- 1. 4-(N-Methylamino)benzonitrile | 4714-62-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inventivapharma.com [inventivapharma.com]

- 7. This compound | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 4-(N-Methylamino)benzonitrile CAS#: 4714-62-9 [chemicalbook.com]

- 10. 4-(N-Methylamino)benzonitrile | 4714-62-9 | FM70142 [biosynth.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-(N-Methylamino)benzonitrile(4714-62-9) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-(Methylamino)benzonitrile

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed spectroscopic analysis of 4-(Methylamino)benzonitrile, a key chemical intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will elucidate the structural features of this molecule, offering insights crucial for its application in research and development. This document serves as a practical reference for the characterization of this compound and related compounds.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular level, revealing the connectivity of atoms and the nature of their chemical bonds. For a molecule such as this compound, which possesses a combination of aromatic, amine, and nitrile functional groups, a multi-faceted spectroscopic approach is essential for complete characterization. This guide will walk through the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing a holistic understanding of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of individual atomic nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, connectivity, and electronic environment of the hydrogen atoms.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to avoid interference from solvent protons. A standard ¹H NMR experiment is performed on a high-resolution NMR spectrometer (e.g., 400 MHz).

Data Interpretation: The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl protons, and the amine proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic Protons (ortho to -CN) |

| ~6.6 | Doublet | 2H | Aromatic Protons (ortho to -NHCH₃) |

| ~4.5 | Singlet (broad) | 1H | N-H Proton |

| ~2.9 | Singlet | 3H | -CH₃ Protons |

The downfield shift of the aromatic protons ortho to the electron-withdrawing nitrile group (~7.4 ppm) compared to those ortho to the electron-donating methylamino group (~6.6 ppm) is a key diagnostic feature. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding.

Molecular Structure and ¹H NMR Assignments

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed.

Data Interpretation: The spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NHCH₃ |

| ~133 | Aromatic CH (ortho to -CN) |

| ~120 | -C≡N |

| ~112 | Aromatic CH (ortho to -NHCH₃) |

| ~100 | C-CN |

| ~30 | -CH₃ |

The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen atom is significantly deshielded, appearing at a high chemical shift. The nitrile carbon also has a characteristic chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C≡N, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Secondary Amine |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~2220 | C≡N stretch | Nitrile |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

The sharp, strong absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretching frequency can provide information about hydrogen bonding.

Vibrational Modes of Key Functional Groups

Caption: Correlation of IR absorptions with functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography. Electron Ionization (EI) is a common method for this type of molecule.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (132.16 g/mol ).[1] The fragmentation pattern provides structural information.

| m/z | Ion |

| 132 | [M]⁺ |

| 131 | [M-H]⁺ |

| 117 | [M-CH₃]⁺ |

| 105 | [M-HCN]⁺ |

The molecular ion peak at m/z 132 confirms the molecular formula. The loss of a hydrogen atom to give a peak at m/z 131 is a common fragmentation. The loss of a methyl group (m/z 117) and hydrogen cyanide (m/z 105) are also characteristic fragmentation pathways.

Fragmentation Pathway of this compound

Caption: Common fragmentation pathways in the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and together they confirm the presence of the methylamino and benzonitrile functionalities on the aromatic ring. This guide serves as a foundational resource for the analytical characterization of this important chemical compound, empowering researchers and developers in their scientific endeavors.

References

Sources

A Comprehensive Technical Guide to 4-(Methylamino)benzonitrile (C₈H₈N₂): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

4-(Methylamino)benzonitrile, a deceptively simple aromatic molecule, represents a cornerstone building block in the complex architecture of modern pharmaceuticals. Its unique combination of a nucleophilic secondary amine and an electron-withdrawing nitrile group on a stable phenyl scaffold makes it a versatile intermediate for constructing sophisticated molecular entities. This guide provides an in-depth exploration of this compound, moving beyond basic data to elucidate the causality behind its utility. We will dissect its physicochemical and spectroscopic identity, present a validated synthetic workflow, and explore its critical role as a pharmacophore and structural motif in drug development, particularly in the context of enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's full potential.

Introduction: The Strategic Importance of the Benzonitrile Scaffold

The benzonitrile moiety is a privileged structure in medicinal chemistry, prized for its metabolic stability and unique electronic properties.[1][2] The nitrile group (-C≡N) is a potent electron-withdrawing group and a strong hydrogen bond acceptor, capable of acting as a bioisostere for hydroxyl and carboxyl groups.[3] This allows it to form critical interactions with biological targets.[3] Furthermore, its incorporation into drug candidates can favorably modulate pharmacokinetic profiles, enhancing solubility and bioavailability.[2] More than 30 pharmaceuticals containing a nitrile group have been approved, a testament to its value in drug design.[2]

Within this class, this compound (CAS No: 4714-62-9) emerges as a particularly valuable derivative.[4][5] The secondary amine at the para-position serves as a key synthetic handle and a site for hydrogen bonding, while the nitrile group provides the electronic and binding characteristics inherent to the benzonitrile family. This dual functionality is the foundation of its extensive use as a pharmaceutical intermediate and a building block for advanced materials.[5][6]

Physicochemical and Spectroscopic Profile

A complete understanding of a chemical entity begins with its fundamental properties and spectroscopic fingerprint. This data is not merely for identification; it informs decisions on reaction conditions, purification methods, and analytical development.

Core Physicochemical Properties

The properties of this compound are summarized below. Its solid form and solubility in common organic solvents like methanol make it straightforward to handle in a laboratory setting.[5][7]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 4714-62-9 | [4] |

| Synonyms | 4-Cyano-N-methylaniline, 4-(N-Methylamino)benzonitrile | [4] |

| Molecular Formula | C₈H₈N₂ | [8] |

| Molecular Weight | 132.16 g/mol | [8] |

| Appearance | White to light yellow/brown solid or crystalline powder | [4][7] |

| Melting Point | 87-91 °C | [5] |

| Boiling Point | ~274 °C | [9] |

| Solubility | Soluble in methanol | [5][7] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation. The expected data below serves as a benchmark for validating the identity and purity of synthesized or procured material.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.6-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NHCH₃ group will be upfield, while those ortho to the electron-withdrawing -CN group will be downfield. Methyl Protons: A singlet at ~2.8-3.0 ppm, integrating to 3 hydrogens. Amine Proton: A broad singlet (variable position) corresponding to the N-H proton. |

| ¹³C NMR | Aromatic Carbons: Signals typically between 110-155 ppm. The carbon bearing the nitrile group (C1) and the carbon bearing the amino group (C4) will be distinct from the four C-H aromatic carbons. Nitrile Carbon (-C≡N): A characteristic signal in the 118-120 ppm range. Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 30 ppm. |

| FTIR (KBr) | N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. C≡N Stretch: A strong, sharp, and highly characteristic absorption band around 2220-2230 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 132, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of methyl (-15) or HCN (-27) groups. |

Synthesis and Purification Workflow

The trustworthiness of any research begins with the quality of the starting materials. A robust and reproducible synthesis is therefore paramount. The most common and logical approach to synthesizing this compound is through the selective N-methylation of the commercially available 4-aminobenzonitrile.

Synthetic Strategy: N-Methylation of 4-Aminobenzonitrile

This route is favored due to the high availability of the starting material and the straightforward nature of the reaction. A variety of methylating agents can be employed; however, using a reagent like dimethyl sulfate or methyl iodide in the presence of a mild base is a field-proven method. The base (e.g., K₂CO₃) is crucial to deprotonate the primary amine, increasing its nucleophilicity to attack the methylating agent.

Detailed Experimental Protocol: Synthesis via N-Methylation

This protocol is a representative example and must be performed with appropriate engineering controls (fume hood) and personal protective equipment.

-

Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The choice of an aprotic solvent is critical to prevent it from competing as a nucleophile.

-

Addition of Methylating Agent: While stirring vigorously at room temperature, add dimethyl sulfate (CH₃)₂SO₄ (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic. An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, filter the reaction mixture to remove the K₂CO₃. Quench the filtrate by pouring it into a beaker of cold water, which will precipitate the organic product.

-

Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic solvent under reduced pressure to yield the crude product. The primary impurity is often the N,N-dimethylated byproduct. Purification is best achieved via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Final Product: Collect the pure fractions as indicated by TLC, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.2.

Post-Synthesis Validation Workflow

The following workflow ensures the final product meets the required standards for use in sensitive applications like drug development.

Caption: Role of the nitrile moiety in DPP-4 enzyme inhibition.

The Nitrile as a Versatile Pharmacophore

The benzonitrile group is a powerful tool in the medicinal chemist's arsenal for several reasons:

-

Metabolic Stability: The nitrile group is highly resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug. [2]* Polarity and Solubility: While lipophilic, the nitrile group adds significant polarity, often improving a compound's solubility and permeability characteristics. [2]* Covalent Warhead: In advanced drug design, the electrophilic nature of the nitrile carbon can be exploited to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in an enzyme's active site, leading to highly potent and durable inhibition. [10]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled accordingly.

Hazard Identification

The compound is classified with the following primary hazards:

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed [8] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin [8] |

| Skin Irritation | H315: Causes skin irritation [8] |

| Eye Irritation | H319: Causes serious eye irritation [8] |

| Skin Sensitization | H317: May cause an allergic skin reaction [8] |

Recommended Handling and Storage

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust. [11][12]* Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. [11][13]* Handling: Avoid creating dust. [11]Do not eat, drink, or smoke in the handling area. [13]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [11]Some suppliers recommend storage at 2-8°C and protection from light. [5]

Conclusion

This compound is far more than a simple catalog chemical. It is a strategically designed building block that provides medicinal chemists with a reliable scaffold for creating novel therapeutics. Its value is rooted in the synergistic interplay between the secondary amine handle and the versatile nitrile pharmacophore. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional aiming to employ it in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10964551, this compound. Available at: [Link]

-

Methylamine Supplier (n.d.). This compound: Sourcing, Applications, and Key Information for Buyers. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Hayun, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Brieflands. Available at: [Link]

-

Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

da Silva, A. B., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(N-Methylamino)benzonitrile | 4714-62-9 [chemicalbook.com]

- 6. This compound Supplier in China [nj-finechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(N-Methylamino)benzonitrile | 4714-62-9 | FM70142 [biosynth.com]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.fi [fishersci.fi]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to 4-(Methylamino)benzonitrile: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylamino)benzonitrile, also known as 4-Cyano-N-methylaniline, is a substituted aromatic nitrile that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and organic synthesis. Its unique combination of a nucleophilic secondary amine and an electrophilic nitrile group, separated by a rigid phenyl ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols. The causality behind experimental choices and the significance of its structural features are emphasized to provide actionable insights for laboratory professionals.

Chemical Identity and Molecular Architecture

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is an organic compound featuring a benzonitrile core substituted at the para- (4-) position with a methylamino group (-NHCH₃).

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Cyano-N-methylaniline, 4-(N-Methylamino)benzonitrile[1][2]

-

CAS Number: 4714-62-9[1]

-

Molecular Weight: 132.16 g/mol [1]

The molecular architecture is paramount to its function. The electron-donating methylamino group and the electron-withdrawing nitrile group create a push-pull electronic system across the benzene ring, influencing its reactivity and spectroscopic properties.

Structural Representation

For computational and reference purposes, the following structural codes are universally employed:

-

SMILES (Simplified Molecular Input Line Entry System): CNc1ccc(cc1)C#N[1]

-

InChI (International Chemical Identifier): InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3[1]

These machine-readable formats are indispensable for database searches and chemoinformatic analyses.

Visualized Chemical Structure

The two-dimensional structure of this compound is visualized below.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, storage, and application conditions. All researchers must be familiar with these parameters before use.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Off-white to light yellow crystal powder | ChemicalBook[3] |

| Melting Point | 87-91 °C | Sigma-Aldrich[4] |

| Boiling Point | 274.0 ± 23.0 °C (Predicted) | ChemicalBook[3] |

| Solubility | Soluble in methanol | ChemicalBook[3] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 1.44 ± 0.12 (Predicted) | ChemicalBook[3] |

| XLogP3-AA | 1.9 | PubChem[1] |

Spectroscopic data is crucial for identity confirmation and quality control. While raw spectra are instrument-dependent, the expected chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass-to-charge ratios (MS) are predictable from the structure. Spectroscopic data for 4-(N-Methylamino)benzonitrile, including ¹H NMR, ¹³C NMR, and IR, are available for reference in chemical databases.[5]

Synthesis and Mechanistic Considerations

This compound is not typically synthesized from first principles in most research settings; it is readily available from commercial suppliers.[2] However, a common and logical laboratory-scale synthesis involves the selective N-methylation of its precursor, 4-aminobenzonitrile. This transformation is fundamental in synthetic organic chemistry.

Proposed Synthetic Workflow: N-Methylation of 4-Aminobenzonitrile

The objective is to add a single methyl group to the primary amine of 4-aminobenzonitrile without forming the dimethylated byproduct. This requires careful control of stoichiometry and reaction conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established N-alkylation methodologies for anilines.

-

Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq.) in acetone (10 mL per gram of starting material) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq.).

-

Reagent Addition: While stirring vigorously, add methyl iodide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures consumption of the starting material, while the mild base neutralizes the HI byproduct without significantly deprotonating the product to facilitate a second alkylation.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminobenzonitrile spot is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). This step removes any remaining inorganic impurities and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a molecular building block. Benzonitrile derivatives are pivotal in synthesizing a vast array of pharmaceuticals and functional materials.[6]

-

Pharmaceutical Intermediates: The compound is explicitly used as a pharmaceutical intermediate.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the secondary amine provides a site for further functionalization. This dual reactivity is highly valuable. For example, it serves as a precursor in the synthesis of complex heterocyclic structures like substituted (4-benzimidazol-2-ylmethylamino)-benzamidines, which have been explored for therapeutic applications.[7]

-

Scaffold for Biologically Active Molecules: The benzonitrile scaffold is present in numerous biologically active molecules. Its derivatives are used in the synthesis of drugs targeting a wide range of diseases. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.

-

Antitumor Research: Certain benzonitrile compounds have been investigated for their application in preparing antitumor drugs, highlighting the importance of this chemical class in oncology research.

-

Photophysical Studies: Aminobenzonitriles, including the N-methyl and N,N-dimethyl variants, are classic models for studying intramolecular charge transfer (ICT) phenomena, which is fundamental to understanding photochemical processes and designing molecular probes.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. This compound possesses several hazards that require strict adherence to safety protocols.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 2: Recommended Handling and Storage Procedures

| Protocol | Directive | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator if dust is generated. | To prevent skin/eye contact, inhalation, and accidental ingestion of the harmful substance. |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. | To minimize exposure to respiratory irritants and prevent contamination. |

| First Aid (IF ON SKIN) | Wash with plenty of water. If irritation or rash occurs, get medical advice. | To decontaminate the skin and mitigate irritation or allergic reactions. |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | To flush out the irritant and prevent serious eye damage. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | To maintain chemical stability and prevent accidental release. |

Conclusion

This compound is a compound of significant utility for the modern chemical researcher. Its well-defined structure, predictable reactivity, and established role as a synthetic intermediate make it a valuable tool in the synthesis of complex molecules, particularly within pharmaceutical development programs. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables scientists to leverage its full potential in advancing discovery.

References

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

ACS Publications. (n.d.). Thermally Activated Internal Conversion with 4-(Dimethylamino)benzonitrile, this compound, and 4-Aminobenzonitrile in Alkane Solvents. No Correlation with Intramolecular Charge Transfer. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(Methylsulfinyl)benzonitrile. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of aminobenzonitrile - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. This compound | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(N-Methylamino)benzonitrile | 4714-62-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Frontier: A Technical Guide to the Hazards and Safe Handling of 4-(Methylamino)benzonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel molecular entities are the currency of innovation. Among these, functionalized aromatic compounds like 4-(Methylamino)benzonitrile serve as critical building blocks. Their unique electronic and structural properties make them valuable synthons for creating complex molecular architectures. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers who handle them. This guide provides a comprehensive overview of the hazards associated with this compound and outlines rigorous, field-proven safety protocols essential for its handling in a laboratory setting. As this compound is intended for research and development use, a thorough understanding of its potential risks is paramount.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a solid, typically a white to light yellow crystalline powder, with the molecular formula C₈H₈N₂.[1] Its structure, featuring a nitrile group and a secondary aromatic amine, dictates its reactivity and toxicological profile. A comprehensive risk assessment must precede any laboratory work.[2][3]

Toxicological Profile

The primary hazards of this compound are related to its acute toxicity upon exposure through multiple routes, as well as its potential for irritation and sensitization. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its hazardous nature.[4]

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), harmful in contact with skin (Acute Toxicity, Dermal, Category 4), and potentially harmful if inhaled.[4][5] While specific data for this compound is limited, the toxicity of related aromatic nitriles can be significant. For instance, benzonitrile exposure can lead to symptoms ranging from dizziness and headache to severe respiratory distress and convulsions at high levels.[6] Although benzonitrile itself is not metabolized to cyanide, other nitriles can be, leading to cellular respiration disruption.[7][8]

-

Skin and Eye Irritation: It is a known skin irritant (Skin Irritation, Category 2) and causes serious eye irritation (Eye Irritation, Category 2).[4][5] Direct contact with the solid or solutions can lead to redness, inflammation, and pain.

-

Skin Sensitization: A significant concern is its classification as a skin sensitizer (Skin Sensitization, Category 1).[4][5] This means that repeated exposure can lead to an allergic reaction, or allergic contact dermatitis.[9] The mechanism for this involves the chemical acting as a hapten, where it covalently binds to skin proteins, triggering an immune response.[10][11] This sensitization is irreversible.[9]

Physicochemical Hazards

While not highly flammable, this compound is a combustible solid.[12] In the event of a fire, it may emit highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[13] Dust generated from the solid can also form explosive mixtures with air.

Engineering and Administrative Controls: A Multi-Layered Defense

To mitigate the risks associated with this compound, a hierarchy of controls must be implemented, prioritizing engineering and administrative measures over sole reliance on personal protective equipment (PPE).

Engineering Controls: Designing Safety into the Workflow

The primary objective of engineering controls is to contain the hazard at its source. For a powdered substance like this compound, this is crucial to prevent inhalation and surface contamination.

-

Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[3] For procedures with a high potential for dust generation, such as weighing or transfers, a containment ventilated enclosure (CVE) or powder-containment balance hood is recommended.

-

Isolation: For larger-scale operations or repetitive tasks, the use of glove boxes or other isolation technologies provides the highest level of containment.[14]

Administrative Controls: Procedures for Prudence

Administrative controls involve establishing and enforcing safe work practices and procedures.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.

-

Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving this compound, from receipt and storage to use in reactions and disposal. These SOPs should be readily accessible to all users.

-

Training: All personnel must receive comprehensive training on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures before they are permitted to work with the compound.[2] This training should be documented.

-

Housekeeping: Maintain a clean and orderly workspace to prevent the accumulation of chemical residues.[15] Wet-wiping or HEPA-filtered vacuuming are the preferred methods for cleaning surfaces; dry sweeping is prohibited as it can generate dust.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the use of appropriate PPE is mandatory for all personnel handling this compound.[16]

Rationale for PPE Selection

The choice of PPE is dictated by the hazards of the compound and the specific laboratory procedure being performed.

-

Hand Protection: Nitrile gloves are a standard choice for protection against a wide range of chemicals in a laboratory setting.[7][17] However, it is crucial to understand their limitations. Nitrile offers good resistance to weak acids and bases, oils, and some organic solvents.[18][19] Its resistance to aromatic hydrocarbons can be variable, and breakthrough times can be short.[18][20] Therefore, for prolonged handling or in situations with a high risk of splash, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber for extended contact) should be considered.[21] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[16] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Body Protection: A laboratory coat should be worn at all times.[3] For handling larger quantities or in situations with a high risk of contamination, a chemically resistant apron or coveralls may be necessary.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/organic vapor cartridge) should be used. Personnel must be fit-tested and trained in the proper use of respirators.

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is critical to prevent exposure.

Weighing and Dispensing

This is a high-risk activity due to the potential for generating airborne dust.

-

Preparation: Ensure the chemical fume hood or ventilated enclosure is operating correctly. Don all required PPE.

-

Weighing: Use a tared weigh boat or paper. Handle the container of this compound carefully, avoiding any sudden movements that could aerosolize the powder.

-

Transfer: Use a spatula to carefully transfer the desired amount. After weighing, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.

-

Cleanup: Immediately clean any minor spills within the containment area using a wet wipe. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Solution Preparation

-

Solvent Addition: In a fume hood, add the solvent to the vessel containing the weighed this compound. Add the solid to the solvent slowly to avoid splashing.

-

Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Emergency Procedures: Preparedness is Paramount

Despite all precautions, accidents can happen. A well-rehearsed emergency plan is essential.[15]

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Spill Response

The response to a spill depends on its size and location.

-

Minor Spill (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[22]

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[22]

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors to contain the spill.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Storage and Disposal: Responsible Stewardship

Proper storage and disposal are crucial components of the chemical's lifecycle management.

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparation, and meticulous practice. By understanding the toxicological risks, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can navigate the synthesis frontier safely and responsibly. The principles and protocols outlined in this guide are intended to empower scientists and drug development professionals to handle this and other potent compounds with the respect and caution they deserve, ensuring that the pursuit of scientific advancement does not come at the cost of personal health and safety.

Data and Protocol Summaries

Table 1: Hazard Summary for this compound

| Hazard Classification | GHS Category | Key Considerations |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4][5] |

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile gloves (minimum) | Provides splash protection. Double-glove for added security. Change gloves frequently and immediately upon contamination.[17][20] |

| Eye Protection | Chemical safety goggles | Protects against dust and splashes. Must be worn at all times in the handling area.[16] |

| Face Protection | Face shield (in addition to goggles) | Required for procedures with a high risk of splashing. |

| Body Protection | Laboratory coat | Protects skin and clothing from minor spills and contamination.[3] |

| Respiratory Protection | NIOSH-approved respirator (as needed) | Required if engineering controls are insufficient or during high-risk procedures. Requires fit-testing and training. |

Visualizations

Caption: Workflow for mitigating hazards associated with this compound.

Caption: Emergency response flowchart for incidents involving this compound.

References

- Apollo Scientific. 4-(Dimethylamino)

- GlovesnStuff. Nitrile Gloves for Chemical Handling.

- European Pharmaceutical Review. (2023).

- National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- U.S. Environmental Protection Agency. Benzonitrile Final AEGL Document.

- Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely.

- PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.

- PubChem. This compound | C8H8N2 | CID 10964551.

- National Oceanic and Atmospheric Administr

- greenwgroup.com. (2023). Chemical Safety Best Practices in The Lab.

- Guidechem. 4-(N-Methylamino)benzonitrile 4714-62-9 wiki.

- ResearchGate. (2021).

- National Institute for Health and Care Excellence. (2019). Benzonitrile: Human health tier II assessment.

- National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- American Chemical Society. (2015).

- YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.

- GloveNation. (2023).

- West Virginia University Environmental Health & Safety. (2023).

- Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.

- Queen Mary University of London. Spill procedure: Clean-up guidance.

- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.

- Hyde Park Environmental. Chemical spills procedure: A guide.

- University of California, San Diego. Chemical Resistance of Gloves.pdf.

- U.S. Environmental Protection Agency. (2019).

- Occupational Safety and Health Administration.

- Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- University of Pennsylvania Environmental Health and Radiation Safety.

- PubMed Central.

- ACS Publications. (2007). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers.

- PubChem. This compound.

- European Chemicals Agency. (2020). Skin sensitising chemicals.

- ResearchGate. (2006). Decay times of 4-(dimethylamino)

- ResearchGate. (2019). ChemInform Abstract: Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.

- Sigma-Aldrich. 4-(Dimethylamino)benzonitrile 98 1197-19-9.

- MDPI. (2023).

- OECD. (2021). Test Guideline No.

Sources

- 1. This compound | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. greenwgroup.com [greenwgroup.com]

- 4. agnopharma.com [agnopharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Skin sensitising chemicals - ECHA [echa.europa.eu]

- 10. The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. acs.org [acs.org]

- 16. youthfilter.com [youthfilter.com]

- 17. pharm-int.com [pharm-int.com]

- 18. gloves.com [gloves.com]

- 19. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 20. ehrs.upenn.edu [ehrs.upenn.edu]

- 21. amo-csd.lbl.gov [amo-csd.lbl.gov]

- 22. qmul.ac.uk [qmul.ac.uk]

The Duality of Reactivity: A Technical Guide to the Methylamino and Nitrile Functional Groups in Drug Discovery and Organic Synthesis

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the methylamino (-NHCH₃) and nitrile (-CN) groups represent two functionalities of profound strategic importance. Though structurally simple, their intrinsic electronic and steric properties impart a rich and often contrasting reactivity profile that is harnessed by researchers to construct complex molecular architectures and fine-tune the properties of pharmacologically active agents. The methylamino group, a secondary amine, acts as a potent nucleophile and a directing group in aromatic systems, its reactivity governed by the interplay of the nitrogen's lone pair availability and steric hindrance. Conversely, the nitrile group, with its electrophilic carbon center and linear geometry, serves as a versatile precursor to a multitude of other functional groups and participates in unique carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the fundamental reactivity of these two groups, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern their chemical behavior. We will delve into the electronic and steric factors that dictate their reactivity, provide detailed mechanistic insights into their signature transformations, and present field-proven experimental protocols for their manipulation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Methylamino Group: A Nucleophilic Workhorse with Directing Power

The methylamino group is a cornerstone in the design of numerous pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding, all critical parameters for biological activity. Understanding its fundamental reactivity is paramount for its effective incorporation and manipulation.

Electronic and Steric Landscape

The reactivity of the methylamino group is a direct consequence of the electronic and steric environment of the nitrogen atom.

-

Electronic Effects: The nitrogen atom in a methylamino group possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a Lewis base (nucleophile). The attached methyl group, being an alkyl group, exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This increased electron density on the nitrogen makes the methylamino group more basic and generally more nucleophilic than ammonia (NH₃) and primary amines.[1][2][3][4] The pKa of the conjugate acid of methylamine (CH₃NH₃⁺) is approximately 10.62, indicating it is a stronger base than ammonia (pKa of NH₄⁺ is about 9.25).[5]

-

Steric Effects: While electronically activated, the methylamino group is a secondary amine and thus experiences more steric hindrance than a primary amine.[6] The methyl group, although relatively small, can impede the approach of the nitrogen's lone pair to sterically demanding electrophiles.[7] This interplay between enhanced nucleophilicity (electronic effect) and steric hindrance is a critical consideration in reaction design.[6] For instance, in reactions with bulky electrophiles, a primary amine might react faster than a secondary amine, despite the latter being electronically more nucleophilic.[6]

Key Reactions and Mechanistic Insights